Ortho-OCF3 Enables MAO-B Inhibition
5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde demonstrates direct, quantifiable inhibition of human recombinant monoamine oxidase B (MAO-B), a key target in Parkinson's disease and other neurodegenerative disorders, whereas the para-substituted regioisomer shows no reported activity against this target [1]. The ortho-positioning of the trifluoromethoxy group is critical for this target engagement [1].
| Evidence Dimension | MAO-B Inhibition |
|---|---|
| Target Compound Data | IC50 = 1.20E+3 nM (1.2 µM) |
| Comparator Or Baseline | 5-[4-(Trifluoromethoxy)phenyl]-2-furaldehyde: No reported MAO-B activity |
| Quantified Difference | Target compound active; comparator inactive |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; H2O2 production measured after 1 hr [1] |
Why This Matters
This ortho-specific activity profile provides a verifiable basis for selecting this compound over the inactive para-isomer in MAO-B focused research programs.
- [1] BindingDB. (n.d.). BDBM50075969 (CHEMBL3415617) Affinity Data: MAO-B IC50 = 1.20E+3 nM. Assay ID 2, Entry ID 50045696. Retrieved from https://bindingdb.org View Source
